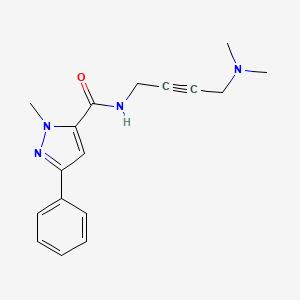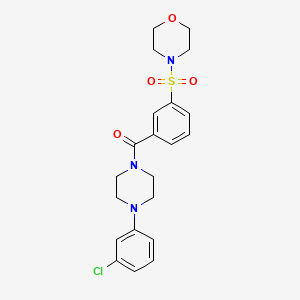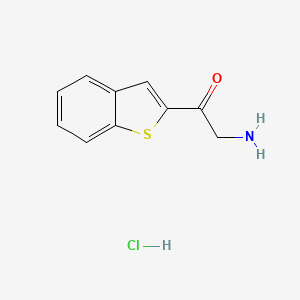
(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Dundee and has since been studied extensively for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer Applications
Several studies have synthesized derivatives of the mentioned compound to evaluate their cytotoxicity and induction of apoptosis in human leukemia cells. The research demonstrated that variations in the thiazolidinone framework, particularly those containing a furan moiety, exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner. Among these, certain compounds have shown potent anticancer activity, highlighting the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009). Additional research has focused on the synthesis of novel thioxothiazolidin-4-one derivatives, revealing their significant potential in inhibiting tumor growth and tumor-induced angiogenesis in mouse models, which suggests these derivatives could be promising candidates for anticancer therapy (Chandrappa et al., 2010).
Anti-inflammatory and Antibacterial Applications
Microwave-assisted synthesis of novel pyrazoline derivatives has been reported, showing significant in vivo anti-inflammatory activity. Some of these compounds also displayed potent antibacterial activity, indicating their potential as molecular templates for anti-inflammatory and antibacterial agents (Ravula et al., 2016). Additionally, quinoline attached-furan-2(3H)-ones have been synthesized, displaying anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, further affirming the therapeutic potential of these compounds (Alam et al., 2011).
Antioxidant and Antimicrobial Activities
The catalytic synthesis of novel chalcone derivatives has explored their potent antioxidant agents through ADMET, QSAR, and molecular modeling studies. These derivatives showed potential antioxidant activity in vitro, supported by molecular docking analysis, which indicates their therapeutic potential against oxidative stress-related diseases (Prabakaran et al., 2021). A clubbed quinazolinone and 4-thiazolidinone synthesis have also been conducted, with the compounds showing promising in vitro antibacterial and antifungal activities, emphasizing their role as potential antimicrobial agents (Desai et al., 2011).
Propriétés
IUPAC Name |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-13-3-1-12(2-4-13)15-6-5-14(24-15)11-16-17(22)20-18(25-16)21-7-9-23-10-8-21/h1-6,11H,7-10H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPPEQIOFSFOSK-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2842660.png)
![3-(2,4,5-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2842661.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2842664.png)
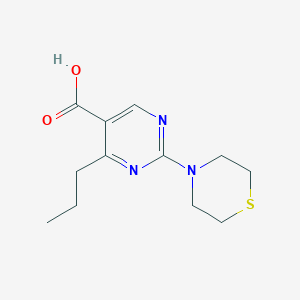

![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)
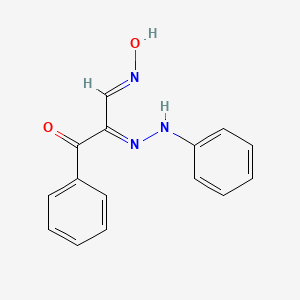
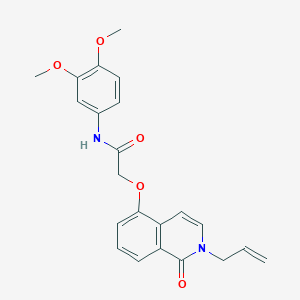
![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)
![N-cyclohexyl-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2842675.png)
